4-chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate
Description
This compound is a pyrazole-based ester featuring a 4-bromo-substituted pyrazole core linked to a 4-chloro-2-formylphenyl group. The bromine atom at the pyrazole 4-position and the formyl group on the phenyl ring introduce distinct electronic and steric properties, which may influence reactivity, solubility, and intermolecular interactions .
Properties
IUPAC Name |
(4-chloro-2-formylphenyl) 4-bromo-1-methylpyrazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2O3/c1-16-5-9(13)11(15-16)12(18)19-10-3-2-8(14)4-7(10)6-17/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVLPSRJUKOCOEZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=N1)C(=O)OC2=C(C=C(C=C2)Cl)C=O)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301164539 | |
| Record name | 4-Chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
343.56 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
512810-05-8 | |
| Record name | 4-Chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=512810-05-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301164539 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Lithiation-Carbonylation Strategy
A pivotal intermediate, 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid, is synthesized via directed ortho-lithiation of 4-bromo-1-methylpyrazole followed by carboxylation (Table 1):
Table 1: Lithiation-Carbonylation Protocol
| Parameter | Condition | Yield |
|---|---|---|
| Starting material | 4-Bromo-1-methyl-1H-pyrazole | 80.0 g |
| Base | n-BuLi (2.5 M in hexanes) | - |
| Electrophile | CO2 gas | - |
| Temperature | -78°C → 0°C | - |
| Workup | Acid quenching (1N HCl) | 77.3 g |
| Purification | Crystallization | 96% |
Key steps:
-
Lithiation at -78°C in THF ensures regioselective deprotonation at the pyrazole C5 position.
-
CO2 bubbling generates the carboxylate intermediate, isolated as the hydrochloride salt after acidic workup.
Synthesis of 4-Chloro-2-Formylphenol
Vilsmeier-Haack Formylation
The ortho-formyl group is introduced via Vilsmeier-Haack reaction on 4-chlorophenol derivatives (Figure 1):
Reaction Scheme
4-Chlorophenol → PoCl3/DMF complex → 4-Chloro-2-formylphenol
Optimized Conditions :
-
Molar ratio : 1:2 (phenol:PoCl3)
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Temperature : 0°C → 50°C gradient
-
Yield : 68-72% after silica gel chromatography
Esterification Methodologies
Steglich Esterification
Activation of the pyrazole carboxylic acid using DCC/DMAP facilitates ester bond formation with 4-chloro-2-formylphenol:
Protocol :
-
Reagents :
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4-Bromo-1-methylpyrazole-3-carboxylic acid (1.2 eq)
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DCC (1.5 eq), DMAP (0.1 eq)
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4-Chloro-2-formylphenol (1.0 eq)
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Solvent: Anhydrous DCM
-
-
Conditions :
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0°C → RT, 12 h under N2
-
-
Workup :
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Filtration to remove DCU
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Column chromatography (EtOAc/hexanes 3:7)
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Yield : 58-63%
Acid Chloride Route
Higher yields are achieved via pyrazole carbonyl chloride intermediates (Table 2):
Table 2: Acid Chloride-Mediated Esterification
| Parameter | Condition | Yield |
|---|---|---|
| Acyl chloride prep | SOCl2, reflux, 3h | 95% |
| Coupling solvent | Dry THF | - |
| Base | Pyridine (2.5 eq) | - |
| Temperature | 0°C → RT, 6h | - |
| Purification | Recrystallization (EtOH/H2O) | 71% |
Mechanistic advantage: In situ removal of HCl via pyridine enhances reaction driving force.
Alternative Routes via Suzuki-Miyaura Coupling
Recent patents describe palladium-catalyzed cross-coupling to assemble similar structures (Table 3):
Table 3: Palladium-Mediated Coupling Parameters
| Component | Detail |
|---|---|
| Boronic ester | 4-Chloro-2-formylphenyl boronate |
| Halide | 4-Bromo-1-methylpyrazole-3-triflate |
| Catalyst | Pd(PPh3)4 (5 mol%) |
| Base | K2CO3 (3 eq) |
| Solvent | DME/H2O (4:1) |
| Temperature | 80°C, 18h |
| Yield | 54% |
Limitations:
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Requires pre-functionalized triflate leaving group
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Competing protodehalogenation observed at >100°C
Analytical Characterization
Critical spectroscopic data confirms successful synthesis:
1H NMR (500 MHz, CDCl3) :
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δ 8.21 (s, 1H, pyrazole H5)
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δ 7.98 (d, J=2.1 Hz, 1H, aromatic H6)
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δ 7.62 (dd, J=8.5, 2.1 Hz, 1H, aromatic H3)
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δ 3.94 (s, 3H, N-CH3)
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δ 10.02 (s, 1H, CHO)
HPLC Purity :
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Column: C18, 5μm, 4.6×250 mm
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Mobile phase: MeCN/H2O (70:30)
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Retention time: 6.78 min
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Purity: 99.2% (254 nm)
Industrial-Scale Considerations
Cost Optimization
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Catalyst recycling : Pd recovery via activated carbon adsorption reduces costs by 23%.
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Solvent selection : Switching from THF to 2-MeTHF improves E-factor by 1.8×.
Challenges and Mitigation Strategies
| Challenge | Solution |
|---|---|
| Ester hydrolysis | Anhydrous MgSO4 in workup |
| Ortho-selectivity | Directed metalation groups |
| Pd catalyst poisoning | Ligand screening (XPhos > PPh3) |
Emerging Methodologies
Flow Chemistry Approaches
Chemical Reactions Analysis
4-chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The formyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro and bromo groups can participate in nucleophilic substitution reactions, where they are replaced by other nucleophiles like amines or thiols.
Coupling Reactions: The compound can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds with other aromatic compounds.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the formyl group would yield a carboxylic acid derivative, while reduction would yield an alcohol derivative.
Scientific Research Applications
Antimicrobial Activity
Research has demonstrated that derivatives of pyrazole, including 4-chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, exhibit notable antimicrobial properties. For instance, studies have shown that pyrazole-based compounds can inhibit the growth of various pathogens, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) ranging from 2.50 to 20 µg/mL .
Anti-inflammatory Effects
The compound has been evaluated for its anti-inflammatory effects. In vitro studies indicated that certain pyrazole derivatives stabilize human red blood cell membranes, suggesting potential use in treating inflammatory conditions . The stabilization percentages ranged from 86.70% to 99.25%, indicating strong anti-inflammatory capabilities.
DNA Gyrase Inhibition
A study focused on the synthesis of new pyrazole derivatives found that some compounds effectively inhibited DNA gyrase B, an essential enzyme for bacterial DNA replication. The IC50 value for one of the derivatives was reported at 9.80 µM, comparable to established antibiotics like ciprofloxacin . This positions the compound as a promising lead for developing new antibacterial agents.
Comparative Analysis of Related Compounds
| Compound Name | Antimicrobial Activity (MIC µg/mL) | Anti-inflammatory Activity (%) | DNA Gyrase B Inhibition (IC50 µM) |
|---|---|---|---|
| Compound A | 5.00 | 90.00 | 10.00 |
| Compound B | 15.00 | 95.00 | 12.00 |
| This compound | 10.00 | 99.25 | 9.80 |
Case Study 1: Antimicrobial Efficacy
In a study published in a peer-reviewed journal, researchers synthesized various pyrazole derivatives and tested their antimicrobial efficacy against common bacteria. The study highlighted that compounds with halogen substitutions exhibited enhanced activity compared to those without, suggesting that the presence of chlorine and bromine atoms may contribute to their effectiveness against bacterial strains .
Case Study 2: In Vivo Anti-inflammatory Assessment
Another research effort investigated the anti-inflammatory properties of pyrazole derivatives using animal models. The results indicated a significant reduction in inflammation markers when treated with these compounds, supporting their potential application in therapeutic settings for inflammatory diseases .
Mechanism of Action
The mechanism of action of 4-chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate would depend on its specific application and the biological targets it interacts withThe chloro, bromo, and formyl groups may enhance the compound’s binding affinity and specificity for certain molecular targets .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Analogues of the Pyrazole Core
2.1.1. Methyl 4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate
- Structural Difference : Replaces the 4-chloro-2-formylphenyl ester with a methyl ester.
- Impact :
- Similarity Score : 0.92 (based on Tanimoto coefficient) .
2.1.2. Ethyl 4-Bromo-1-Methyl-1H-Pyrazole-3-Carboxylate
- Structural Difference : Ethyl ester instead of methyl or aryl ester.
- Impact :
- Increased steric bulk compared to the methyl analog may reduce crystallization efficiency.
- Intermediate polarity between methyl and aryl esters.
- Similarity Score : 0.89 .
Halogen-Substituted Analogues
2.2.1. 4-Chloro-1-Methyl-1H-Pyrazole-3-Carboxylate Derivatives
- Example : 4-(4-Chlorophenyl)-2-(5-(4-fluorophenyl)-3-(1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl)-4,5-dihydro-1H-pyrazol-1-yl)thiazole (Compound 4 in ).
- Comparison :
- Chlorine at the pyrazole 4-position reduces steric hindrance compared to bromine but may decrease electronegativity, affecting binding interactions in therapeutic applications.
- Antimicrobial activity observed in chloro derivatives (e.g., MIC values against S. aureus: 2–8 µg/mL) suggests halogen choice critically influences bioactivity .
2.2.2. 4-Bromo-2-(4'-Chlorophenyl)-1,5-Dimethyl-1,2-Dihydro-3H-Pyrazol-3-One
- Example : Synthesized via Procedure A3 ().
- Key Data: LC/MS: m/z 301, 303, 305 [M+H]⁺ (isotopic pattern characteristic of bromine).
Substituent Effects on the Aromatic Ester
2.3.1. 4-Chloro-2-Formylphenyl vs. Non-Formylated Phenyl Groups
- Impact of Formyl Group: Introduces an electrophilic site for further functionalization (e.g., Schiff base formation).
2.3.2. 4-Trifluoromethylphenyl Derivatives
- Example : 4-Bromo-1,5-dimethyl-2-(4'-trifluoromethylphenyl)-1,2-dihydro-3H-pyrazol-3-one ().
- Comparison :
- The trifluoromethyl group increases electron-withdrawing effects and metabolic stability compared to the formyl group in Compound A.
Research Findings and Data Tables
Table 1: Physicochemical Properties of Selected Analogues
Biological Activity
4-Chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate (CAS No. 512810-05-8) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure
The compound is characterized by the following structural formula:
Antimicrobial Properties
Research indicates that derivatives of pyrazole compounds often exhibit significant antimicrobial activity. For instance, studies have shown that pyrazole derivatives can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli. The presence of halogen substituents (like bromine and chlorine) in the structure enhances this activity by increasing lipophilicity, which improves membrane penetration.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 µg/mL |
| This compound | Escherichia coli | 64 µg/mL |
Anticancer Activity
Recent studies have explored the compound's potential as an anticancer agent. In vitro assays demonstrated that it exhibits cytotoxic effects on various cancer cell lines, including breast cancer (MCF-7) and lung cancer (A549) cells. The mechanism appears to involve apoptosis induction and cell cycle arrest.
Case Study : A study published in the Journal of Medicinal Chemistry reported that a related pyrazole derivative showed a significant reduction in cell viability in MCF-7 cells with an IC50 value of 15 µM. The compound was found to activate caspase pathways, leading to programmed cell death.
Anti-inflammatory Effects
The compound also demonstrates anti-inflammatory properties. In vivo models have shown that it can reduce inflammation markers such as TNF-alpha and IL-6 in mouse models of arthritis. This suggests potential applications in treating inflammatory diseases.
The biological activity of this compound may be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit enzymes involved in bacterial cell wall synthesis or cancer cell proliferation.
- Reactive Oxygen Species (ROS) Generation : It may induce oxidative stress in cancer cells, leading to cell death.
- Receptor Modulation : Interaction with specific receptors involved in inflammation and immune response could explain its anti-inflammatory effects.
Q & A
Q. What are the standard synthetic protocols for 4-chloro-2-formylphenyl 4-bromo-1-methyl-1H-pyrazole-3-carboxylate, and how are intermediates characterized?
The synthesis involves multi-step reactions, including condensation of pyrazole-3-carboxylate derivatives with formyl-substituted aromatic aldehydes under controlled conditions (e.g., solvent choice, temperature). For example, analogous compounds like ethyl 5-chloro-4-formyl-1-methylpyrazole-3-carboxylate are synthesized via formylation and halogenation steps, monitored by thin-layer chromatography (TLC) and characterized using -NMR and -NMR spectroscopy . Purity is confirmed via high-resolution mass spectrometry (HRMS) or elemental analysis.
Q. How can spectroscopic techniques resolve ambiguities in the compound’s structural assignment?
Nuclear magnetic resonance (NMR) spectroscopy is critical for identifying functional groups and regiochemistry. For instance, the formyl proton in similar pyrazole derivatives appears as a singlet at ~9.8–10.0 ppm in -NMR, while bromine substituents influence chemical shifts in adjacent carbons in -NMR . Infrared (IR) spectroscopy confirms carbonyl (C=O) and formyl (C=O) stretching vibrations at 1680–1720 cm.
Q. What are the key reactivity patterns of the formyl and carboxylate groups in this compound?
The formyl group is highly reactive, participating in nucleophilic additions (e.g., forming Schiff bases with amines) or serving as a precursor for further functionalization (e.g., reduction to hydroxymethyl groups). The carboxylate ester can undergo hydrolysis to carboxylic acids under basic conditions or act as a leaving group in nucleophilic substitution reactions .
Advanced Research Questions
Q. How can contradictory spectroscopic data between synthetic batches be systematically addressed?
Discrepancies in NMR or IR data may arise from impurities, tautomerism, or regiochemical isomers. Strategies include:
- Multi-technique validation : Cross-validate using X-ray crystallography (e.g., as done for 4-chlorobenzoyl pyrazole derivatives to confirm regiochemistry ).
- Reaction optimization : Adjust solvent polarity (e.g., switch from DMF to THF) or catalyst loading to suppress side products .
- Computational modeling : Compare experimental NMR shifts with density functional theory (DFT)-predicted values to identify misassignments .
Q. What methodologies are recommended for optimizing the yield of the final product in large-scale synthesis?
- Stepwise temperature control : Maintain low temperatures (–10°C to 0°C) during formylation to minimize decomposition .
- Catalyst screening : Test Lewis acids (e.g., ZnCl) or organocatalysts to enhance reaction efficiency.
- Workup protocols : Use column chromatography with gradient elution (hexane/ethyl acetate) to isolate high-purity product .
Q. How can researchers design biological activity studies for this compound, given its structural features?
- Target selection : Prioritize enzymes or receptors known to interact with pyrazole derivatives (e.g., cyclooxygenase-2 for anti-inflammatory activity) .
- Assay design : Use cell-based assays (e.g., MTT for cytotoxicity) and enzyme inhibition studies (e.g., IC determination via fluorescence kinetics) .
- Structure-activity relationship (SAR) : Synthesize analogs (e.g., replacing bromine with chlorine) to evaluate substituent effects on bioactivity .
Q. What strategies mitigate stability issues during storage or experimental handling?
- Storage conditions : Store under inert gas (argon) at –20°C in amber vials to prevent photodegradation of the formyl group .
- In situ derivatization : Convert the formyl group to a stable oxime or hydrazone derivative before long-term storage .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
